N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
The compound N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide features a complex heterocyclic scaffold comprising:
This structural framework is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-modulating properties, depending on substituent variations .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S/c1-32-20-14-8-7-13-19(20)26-21(30)15-33-25-27-18-12-6-5-11-17(18)23-28-22(24(31)29(23)25)16-9-3-2-4-10-16/h2-14,22H,15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQKPFANJJFWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Imidazole Ring Formation: The imidazole ring is introduced by reacting the quinazoline intermediate with appropriate aldehydes and amines in the presence of a catalyst such as acetic acid.
Thioether Formation: The thioether linkage is formed by reacting the imidazoquinazoline intermediate with a thiol compound, typically under basic conditions.
Final Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thioether linkage, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, palladium on carbon for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide: has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Research: Studied for its antimicrobial activity against various bacterial and fungal strains.
Anti-inflammatory Studies: Explored for its potential to reduce inflammation by modulating immune responses.
Biological Probes: Used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are crucial for cell signaling and metabolism.
Pathway Modulation: It can modulate signaling pathways like the MAPK/ERK pathway, leading to altered cell proliferation and apoptosis.
Protein Binding: The compound can bind to proteins involved in DNA replication and repair, affecting cell cycle progression.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Substituent Effects on Pharmacokinetics
- Methoxy Groups : Present in the target compound and analogues (), these groups improve solubility and blood-brain barrier penetration compared to electron-withdrawing groups (e.g., chlorine in ) .
- Phenyl vs. Benzyl : The 2-phenyl group in the target compound may enhance π-π interactions with aromatic residues in enzymes, whereas benzyl groups () introduce steric bulk .
- Thioether Bridge : Common in all analogues, this bridge contributes to sulfur-mediated hydrogen bonding and redox activity .
Physicochemical Properties
Antimicrobial Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
